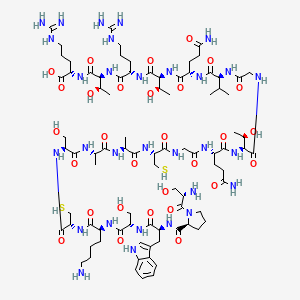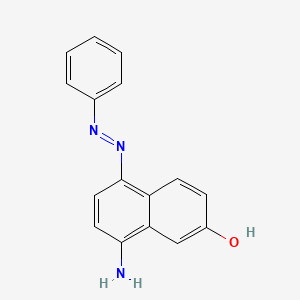![molecular formula C5H3BrF6 B14748260 3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene CAS No. 2546-54-5](/img/structure/B14748260.png)
3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene typically involves the introduction of fluorine atoms into the organic framework. One common method is the use of difluoromethylation reagents, which can introduce the difluoromethyl group into the molecule. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where the starting materials are subjected to fluorinating agents under controlled conditions. The process may also include purification steps to ensure the desired product’s high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the but-1-ene moiety can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions to replace the bromine atom.
Addition: Electrophiles like halogens or nucleophiles like water can add across the double bond.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a fluorinated amine derivative, while addition of water can form a fluorinated alcohol.
Applications De Recherche Scientifique
3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in modifying biological molecules to study their properties.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Mécanisme D'action
The mechanism by which 3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene exerts its effects depends on its interaction with other molecules. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with biological targets. Fluorinated compounds often exhibit unique binding properties with enzymes and receptors, influencing various molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,4,4-Tetrafluorobut-1-ene: Lacks the bromo and difluoromethyl groups, making it less reactive in certain substitution reactions.
3-Bromo-3,4,4,4-tetrafluorobut-1-ene: Similar structure but without the difluoromethyl group, affecting its chemical properties and reactivity.
Uniqueness
3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene is unique due to the presence of both bromo and difluoromethyl groups, which confer distinct reactivity and properties. This combination allows for specific applications in synthesis and research that other similar compounds may not provide.
Propriétés
Numéro CAS |
2546-54-5 |
|---|---|
Formule moléculaire |
C5H3BrF6 |
Poids moléculaire |
256.97 g/mol |
Nom IUPAC |
3-[bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene |
InChI |
InChI=1S/C5H3BrF6/c1-2-3(7,4(6,8)9)5(10,11)12/h2H,1H2 |
Clé InChI |
YKCSDXORPSTWAR-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C(F)(F)F)(C(F)(F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


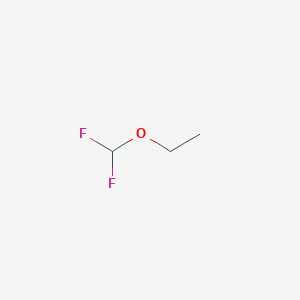
![1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone;1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B14748182.png)
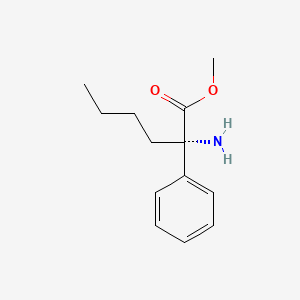
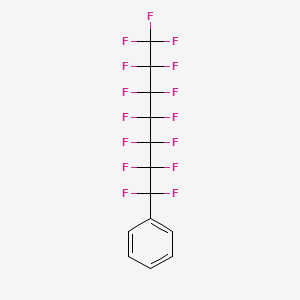
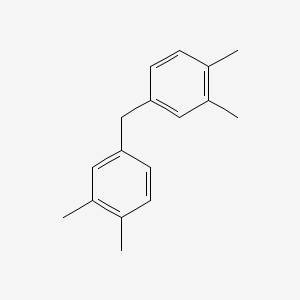
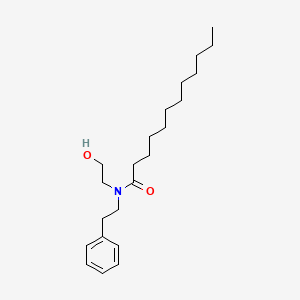
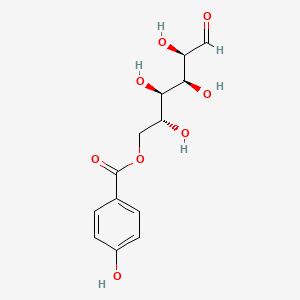
![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)
![4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14748239.png)
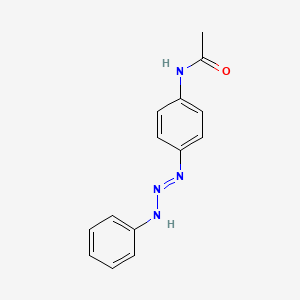
![1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
